molecular formula C12H16O4 B181966 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid CAS No. 30044-91-8

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid

Cat. No. B181966
CAS RN: 30044-91-8
M. Wt: 224.25 g/mol
InChI Key: BTKVFGHQNRGQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Ethoxy-3-methoxyphenyl)propanoic acid” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares similarities with “3-(4-Methoxyphenyl)propionic acid” and “3-(4-Hydroxy-3-methoxyphenyl)propionic acid”, which are more extensively studied234.



Synthesis Analysis

The synthesis of “3-(4-Ethoxy-3-methoxyphenyl)propanoic acid” is not explicitly documented in the available literature. However, related compounds have been synthesized in various studies567. The synthesis process typically involves chemical reactions that introduce the ethoxy and methoxy groups to the phenyl ring and attach the propanoic acid group.



Molecular Structure Analysis

The molecular structure of “3-(4-Ethoxy-3-methoxyphenyl)propanoic acid” is not directly available. However, based on its name, it can be inferred that it has a propanoic acid group attached to a phenyl ring, which is substituted with ethoxy and methoxy groups1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3-(4-Ethoxy-3-methoxyphenyl)propanoic acid”. However, related compounds like “3-(4-Hydroxy-3-methoxyphenyl)propionic acid” are known to be metabolites produced by the gut microbiota through the conversion of other compounds2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Ethoxy-3-methoxyphenyl)propanoic acid” are not directly available. However, it is known to be a solid compound1.


Scientific Research Applications

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)

    • Scientific Field : Bioscience, Biotechnology, and Biochemistry .
    • Application Summary : HMPA is one of the end-products from gut microbiota from dietary polyphenols, which might contribute to their health benefits .
    • Methods of Application : In the study, HMPA (10 mg/kg body weight) was orally administered to Sprague-Dawley (SD) rats .
    • Results : Intact and conjugated HMPAs in the bloodstream were detected and reached the maximum concentration in 15 min (HMPA, 2.6 ± 0.4 nmol/mL; sulfated HMPA, 3.6 ± 0.9 nmol/mL; glucuronidated HMPA, 0.55 ± 0.09 nmol/mL). HMPA and its conjugates were also detected in the target organs 6 h postadministration .
  • 3-(3,4-Dimethoxyphenyl)propionic acid

    • Scientific Field : Biochemistry .
    • Application Summary : This compound was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)

    • Scientific Field : Pharmacokinetics .
    • Application Summary : This study aims to investigate the absorption, metabolism, and tissue accumulation of HMPA in Sprague-Dawley (SD) rats .
    • Methods of Application : HMPA was orally administered to SD rats .
    • Results : HMPA and its conjugates were detected in the bloodstream and reached the maximum concentration in 15 min. They were also detected in the target organs 6 h postadministration .
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)

    • Scientific Field : Hepatic Lipid Metabolism .
    • Application Summary : HMPA contributes to improved hepatic lipid metabolism via GPR41 .
    • Results : The activation of GPR41 plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (hydroferulic acid)

    • Scientific Field : Biochemistry .
    • Application Summary : This compound was used to inhibit prostaglandin E (2) production .
  • 3-(3,4-Dimethoxyphenyl)propionic acid

    • Scientific Field : Biochemistry .
    • Application Summary : This compound was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)

    • Scientific Field : Pharmacokinetics .
    • Application Summary : This study aims to investigate the absorption, metabolism, and tissue accumulation of HMPA in Sprague-Dawley (SD) rats .
    • Methods of Application : HMPA was orally administered to SD rats .
    • Results : HMPA and its conjugates were detected in the bloodstream and reached the maximum concentration in 15 min. They were also detected in the target organs 6 h postadministration .
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)

    • Scientific Field : Hepatic Lipid Metabolism .
    • Application Summary : HMPA contributes to improved hepatic lipid metabolism via GPR41 .
    • Results : The activation of GPR41 plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (hydroferulic acid)

    • Scientific Field : Biochemistry .
    • Application Summary : This compound was used to inhibit prostaglandin E (2) production .
  • 3-(3,4-Dimethoxyphenyl)propionic acid

    • Scientific Field : Biochemistry .
    • Application Summary : This compound was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .

Safety And Hazards

The safety and hazards of “3-(4-Ethoxy-3-methoxyphenyl)propanoic acid” are not directly available. However, related compounds may cause eye irritation and respiratory irritation9.


Future Directions

The future directions for “3-(4-Ethoxy-3-methoxyphenyl)propanoic acid” are not explicitly stated in the available literature. However, studies on related compounds suggest potential applications in the development of functional foods and preventive pharmaceuticals targeting specific receptors28.


Please note that this analysis is based on the available information and may not fully cover “3-(4-Ethoxy-3-methoxyphenyl)propanoic acid” due to the limited data on this specific compound.


properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKVFGHQNRGQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429341
Record name 3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid

CAS RN

30044-91-8
Record name 3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.